molecular formula C13H15N3O3 B11070109 4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutanoic acid

4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B11070109
M. Wt: 261.28 g/mol
InChI Key: SBKCSACAEBNZCK-UHFFFAOYSA-N
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Description

4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID typically involves a multi-step process:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Amidation: The alkylated benzimidazole is reacted with an amino acid derivative to form the final product. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YL)ACETIC ACID: Another benzimidazole derivative with similar structural features.

    4-(1H-1,3-BENZIMIDAZOL-2-YL)BUTANOIC ACID: A compound with a similar backbone but different functional groups.

Uniqueness

4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H15N3O3/c17-12(5-6-13(18)19)14-8-7-11-15-9-3-1-2-4-10(9)16-11/h1-4H,5-8H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

SBKCSACAEBNZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCC(=O)O

Origin of Product

United States

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